Aqueous Solubility: 12.5-Fold Higher Than β-Cyclodextrin, Enabling Higher Drug Loading in Liquid Formulations
The intrinsic water solubility of γ-cyclodextrin at 25°C is 23.2 g/100 mL, compared to 1.85 g/100 mL for β-cyclodextrin, representing a 12.5-fold enhancement [1]. This solubility advantage is directly relevant to the preparation of concentrated liquid formulations and reconstitutable powders, where β-cyclodextrin may precipitate or limit the maximum achievable drug loading due to excipient saturation. The hydrate form of γ-cyclodextrin maintains this high solubility upon dissolution, with no observed solubility penalty relative to the anhydrous material.
| Evidence Dimension | Water solubility at 25°C |
|---|---|
| Target Compound Data | 23.2 g/100 mL |
| Comparator Or Baseline | β-Cyclodextrin: 1.85 g/100 mL; α-Cyclodextrin: 14.5 g/100 mL |
| Quantified Difference | 12.5-fold higher than β-cyclodextrin; 1.6-fold higher than α-cyclodextrin |
| Conditions | Pure water, 25°C |
Why This Matters
Higher intrinsic solubility reduces the risk of excipient precipitation during formulation and allows for smaller volume parenteral or oral liquid dosage forms.
- [1] Jicsinszky L, et al. Cyclodextrins: Definition, Classification and Application. In: Comprehensive Supramolecular Chemistry II. 2017. Table 2. Parameters of Cyclodextrins. View Source
